2-Amino-4-(3-chlorophenyl)-6-isobutylnicotinonitrile
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve multiple steps, each with specific reactants, catalysts, and conditions. The yield and purity of the product at each step would also be discussed.Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. This includes the arrangement of atoms, the lengths and angles of chemical bonds, and the presence of any functional groups.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, or it could involve studying the compound’s reactivity, stability, or catalytic activity.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. These could include its melting point, boiling point, solubility, optical activity, electrical conductivity, and reactivity.Scientific Research Applications
Chlorophenols and Environmental Impact
Chlorophenols, including compounds like 3-chlorophenol, have been extensively studied for their environmental impact, showing moderate to high toxicity towards mammalian and aquatic life. These compounds, due to their chlorinated nature, are of concern for their persistence in the environment and potential to bioaccumulate. Research on chlorophenols has focused on understanding their toxic effects, degradation pathways, and methods for their removal or neutralization in contaminated sites or industrial effluents (Krijgsheld & Gen, 1986).
Advanced Oxidation Processes for Degradation
Nitrogen-containing compounds, similar in structural functionality to the amino group in 2-Amino-4-(3-chlorophenyl)-6-isobutylnicotinonitrile, are known for their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have been highlighted as effective for the mineralization of such recalcitrant compounds, including amines and azo dyes. AOPs' effectiveness, mechanisms, and the influence of environmental conditions on degradation rates have been extensively reviewed, suggesting potential application in the degradation or modification of similarly structured compounds (Bhat & Gogate, 2021).
Potential Pharmaceutical Applications
The structural complexity and functional groups present in compounds like 2-Amino-4-(3-chlorophenyl)-6-isobutylnicotinonitrile suggest potential pharmaceutical applications, especially considering the pharmacological interest in chlorophenyl derivatives. For example, chlorogenic acid, a phenolic compound, has shown a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities, highlighting the potential of chlorophenyl derivatives in drug development (Naveed et al., 2018).
Safety And Hazards
The safety and hazards associated with the compound would be assessed. This could involve studying its toxicity, flammability, environmental impact, and safe handling procedures.
Future Directions
Future directions could involve proposed applications for the compound, further reactions to be studied, or improvements to its synthesis.
I hope this general outline is helpful. If you have a different compound in mind, feel free to ask!
properties
IUPAC Name |
2-amino-4-(3-chlorophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-10(2)6-13-8-14(15(9-18)16(19)20-13)11-4-3-5-12(17)7-11/h3-5,7-8,10H,6H2,1-2H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXZKCBMRVJCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(3-chlorophenyl)-6-isobutylnicotinonitrile |
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